Product packaging for 7-Azaindazole(Cat. No.:CAS No. 271-73-8)

7-Azaindazole

Cat. No.: B029739
CAS No.: 271-73-8
M. Wt: 119.12 g/mol
InChI Key: GVLRTOYGRNLSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-pyrazolo[3,4-b]pyridine is a privileged nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system is a versatile core structure, widely utilized as a bioisostere for purines and other azaindoles, allowing for the modulation of physicochemical properties and binding interactions in molecular design. Its primary research value lies in the development of potent and selective kinase inhibitors, with extensive applications in oncology research targeting various cancer pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3 B029739 7-Azaindazole CAS No. 271-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-4-8-9-6(5)7-3-1/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLRTOYGRNLSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949861
Record name 2H-Pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-71-6, 271-73-8
Record name 2H-Pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1h Pyrazolo 3,4 B Pyridine Derivatives

Strategies Based on Pyrazole (B372694) Ring Formation onto a Pre-existing Pyridine (B92270) Ring

This synthetic approach commences with a functionalized pyridine derivative, upon which the pyrazole ring is constructed. A common method involves the use of hydrazine (B178648) or its substituted variants to react with a suitably activated pyridine precursor. mdpi.com

Cyclization Reactions utilizing Hydrazine or Substituted Hydrazines

The reaction of hydrazine or substituted hydrazines with appropriately functionalized pyridines is a cornerstone for the formation of the 1H-pyrazolo[3,4-b]pyridine scaffold. mdpi.com This method relies on the nucleophilic character of the hydrazine to initiate a cyclization cascade.

A prevalent strategy involves the use of 2-chloropyridine (B119429) derivatives that are substituted at the C3 position with an electrophilic group such as an aldehyde, ketone, ester, or cyano group. nih.gov The chlorine atom at the C2 position serves as a good leaving group, facilitating the initial nucleophilic attack by hydrazine. The subsequent intramolecular condensation between the second nitrogen of the hydrazine and the electrophilic group at C3 leads to the formation of the pyrazole ring, yielding the 1H-pyrazolo[3,4-b]pyridine core. The nature of the substituent at the C3 position of the final product is determined by the specific electrophilic group present on the starting pyridine ring. nih.gov

Starting Pyridine DerivativeC3 SubstituentResulting C3 Substituent on Pyrazolo[3,4-b]pyridine
2-Chloro-3-formylpyridineAldehydeHydrogen
2-Chloro-3-acylpyridineKetoneAlkyl/Aryl
2-Chloro-3-alkoxycarbonylpyridineEsterHydroxyl (after hydrolysis)
2-Chloro-3-cyanopyridineCyanoAmino (after hydrolysis/reduction)

Recent advancements have introduced copper(II) acetylacetonate (B107027) as an efficient catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives through a formal [3+3] cycloaddition. nih.govacs.org This method offers mild reaction conditions and generally results in high yields of the desired products. nih.gov While the specific mechanism involves the copper catalyst facilitating the ring closure, the fundamental transformation still relies on the principles of forming the pyrazole ring onto the pyridine scaffold. acs.org

Strategies Based on Pyridine Ring Formation onto an Existing Pyrazole Ring

An alternative and widely employed synthetic route involves the construction of the pyridine ring onto a pre-existing pyrazole scaffold. nih.gov This approach often utilizes the nucleophilic nature of aminopyrazoles to react with various biselectrophilic partners.

Utilizing 3-Aminopyrazole (B16455) as a 1,3-NCC-Dinucleophile

In many synthetic protocols, 3-aminopyrazole and its derivatives act as a 1,3-NCC-dinucleophile. nih.gov The nitrogen atom of the amino group and the C4 carbon of the pyrazole ring serve as the two nucleophilic centers. This dinucleophilic character allows for reaction with molecules containing two electrophilic sites, leading to the formation of the six-membered pyridine ring.

Reactions with 1,3-CCC-Biselectrophiles

A common strategy for pyridine ring formation is the reaction of 3-aminopyrazole with 1,3-CCC-biselectrophiles. nih.gov These biselectrophiles are organic compounds that possess two electrophilic carbon centers separated by one carbon atom. The reaction proceeds through a cascade of nucleophilic attack, condensation, and cyclization to afford the 1H-pyrazolo[3,4-b]pyridine skeleton.

A notable example of this approach is the Gould-Jacobs reaction. nih.govmdpi.com In this reaction, 3-aminopyrazole is treated with diethyl 2-(ethoxymethylene)malonate, which serves as the 1,3-CCC-biselectrophile. nih.gov The initial step involves the attack of the amino group of the 3-aminopyrazole on the enol ether, leading to the elimination of ethanol (B145695). Subsequent intramolecular cyclization via nucleophilic attack on one of the ester groups, followed by another elimination of ethanol, forms the pyridine ring. Treatment with a dehydrating agent like POCl₃ can then be used to generate a 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridine. nih.govmdpi.com

Other 1,3-CCC-biselectrophiles that have been successfully employed in the synthesis of 1H-pyrazolo[3,4-b]pyridines include α,β-unsaturated ketones and 1,3-dicarbonyl compounds. nih.govmdpi.com The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds can be influenced by the relative electrophilicity of the two carbonyl groups. mdpi.com

1,3-CCC-Biselectrophile ExampleResulting Pyrazolo[3,4-b]pyridine SubstructureReference
Diethyl 2-(ethoxymethylene)malonate4-Hydroxy (or 4-chloro after treatment with POCl₃) nih.govmdpi.com
α,β-Unsaturated ketonesSubstituted at C5 and C6 nih.gov
1,3-DiketonesSubstituted at C4 and C6 mdpi.com
Application of 1,3-Dicarbonyl Compounds

The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds represents a widely utilized and classical approach for the synthesis of 1H-pyrazolo[3,4-b]pyridines. mdpi.com This method involves the reaction of a 1,3-NCC-dinucleophile (the 5-aminopyrazole) with a 1,3-CCC-biselectrophile (the 1,3-dicarbonyl compound). nih.gov The reaction typically proceeds through a nucleophilic attack from one of the nucleophilic centers of the aminopyrazole onto one of the carbonyl groups of the dicarbonyl compound, followed by dehydration and subsequent ring closure. nih.gov

There are two proposed mechanistic pathways for this reaction, differing in the initial nucleophilic attacking site of the 5-aminopyrazole. One proposal suggests the initial attack occurs from the exocyclic amino group (-NH2), while the other suggests the sp2 carbon atom at the β-position to the amino group initiates the reaction. nih.gov Regardless of the initial step, the subsequent cyclization and dehydration lead to the formation of the fused pyridine ring.

Various reaction conditions have been employed to facilitate this transformation. Commonly, the reaction is carried out in glacial acetic acid at reflux. mdpi.com Other conditions include using water as a solvent at 90 °C for 16 hours or methanol (B129727) with hydrochloric acid at room temperature for 16 hours. mdpi.com

Starting 5-Aminopyrazole1,3-Dicarbonyl CompoundReaction ConditionsProductYield (%)Reference
1-phenyl-3-methyl-5-amino-pyrazoleAcetylacetoneGlacial AcOH1-phenyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridineNot Specified mdpi.com
5-aminopyrazole1,3-dicarbonyl compoundsAcOH, reflux, 1h1H-pyrazolo[3,4-b]pyridinesup to 98% mdpi.com
5-aminopyrazole1,3-dicarbonyl compoundsDMF, TMSCl, 100°C, 1h1H-pyrazolo[3,4-b]pyridinesup to 93% mdpi.com
Regioselectivity Considerations with Non-symmetrical Dicarbonyls

When a non-symmetrical 1,3-dicarbonyl compound is used as the starting material, the formation of two possible regioisomers is a critical consideration. mdpi.comnih.gov The regiochemical outcome of the reaction is determined by the relative electrophilicity of the two distinct carbonyl groups in the dicarbonyl compound. mdpi.comnih.gov

If the electrophilicity of the two carbonyl carbons is similar, a mixture of regioisomers in nearly a 1:1 ratio can be expected. mdpi.comnih.gov However, if there is a significant difference in the electrophilicity of the two carbonyls, the reaction can proceed with high regioselectivity, favoring the formation of one isomer over the other. mdpi.comnih.gov For instance, the use of 1,1,1-trifluoropentane-2,4-dione demonstrates this principle. The carbonyl group adjacent to the trifluoromethyl (CF3) group is significantly more electrophilic. It has been observed that the CF3 group ultimately resides at the R4 position of the resulting 1H-pyrazolo[3,4-b]pyridine, indicating that the initial nucleophilic attack occurs at the more electrophilic carbonyl carbon. mdpi.com

5-Aminopyrazole DerivativeNon-symmetrical 1,3-DicarbonylMajor RegioisomerKey Finding
5-aminopyrazole1,1,1-trifluoropentane-2,4-dioneCF3 at R4 positionThe more electrophilic carbonyl group dictates the regioselectivity.
Reaction with α,β-Unsaturated Ketones: Mechanistic Hypotheses

α,β-Unsaturated ketones serve as effective 1,3-CCC-biselectrophiles for the synthesis of 1H-pyrazolo[3,4-b]pyridines when reacted with 5-aminopyrazoles. mdpi.com The reaction mechanism is believed to initiate with a Michael addition. mdpi.comnih.gov There is some debate regarding the initial nucleophilic attacking species from the 5-aminopyrazole. One hypothesis suggests that the sp2 carbon in the β-position to the amino group, being the most nucleophilic center, attacks the β-carbon of the α,β-unsaturated ketone in a Michael-type addition. mdpi.comnih.gov Subsequently, the exocyclic amino group attacks the carbonyl carbon, leading to cyclization. nih.gov Following the elimination of a water molecule and subsequent spontaneous oxidation, the aromatic 1H-pyrazolo[3,4-b]pyridine is formed. nih.gov

An alternative mechanistic proposal suggests the initial attack is from the exocyclic amino group onto the β-carbon of the unsaturated ketone. This is then followed by an intramolecular cyclization involving the pyrazole nitrogen and the carbonyl group.

5-Aminopyrazole Derivativeα,β-Unsaturated KetoneCatalyst/ConditionsProduct
5-amino-1-phenyl-pyrazole(E)-4-aryl but-3-en-2-onesZrCl4, DMF/EtOH, 95°C, 16h4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
3-methyl-1-phenyl-1H-pyrazol-5-amineα,β-unsaturated ketonesIonic liquid, 90°C3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines
Gould–Jacobs Reaction Analogs

The Gould–Jacobs reaction, traditionally used for the synthesis of quinolines, can be adapted to produce 1H-pyrazolo[3,4-b]pyridines by substituting aniline (B41778) with a 3-aminopyrazole derivative. mdpi.com In this analogous reaction, the 3-aminopyrazole reacts with diethyl 2-(ethoxymethylene)malonate. The proposed mechanism begins with the nucleophilic attack of the amino group of the 3-aminopyrazole on the enol ether carbon of diethyl 2-(ethoxymethylene)malonate, resulting in the elimination of ethanol. mdpi.com This is followed by an intramolecular nucleophilic attack on one of the ester groups, leading to cyclization and another elimination of ethanol. The resulting intermediate is then typically treated with phosphorus oxychloride (POCl3) to yield a 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridine. mdpi.com If POCl3 is omitted, the corresponding 4-hydroxy derivative is obtained. mdpi.com

A key advantage of this method is that the symmetrical nature of the diethyl 2-(ethoxymethylene)malonate avoids any regioselectivity issues. mdpi.com Common reaction conditions involve heating the reactants in ethanol at reflux, followed by treatment with POCl3, or performing the reaction neat at 100–110 °C. mdpi.com

Aminopyrazole DerivativeReagentConditionsProduct
3-aminopyrazoleDiethyl 2-(ethoxymethylene)malonate1. Heat (neat or in EtOH) 2. POCl34-chloro-1H-pyrazolo[3,4-b]pyridine
3-aminopyrazoleDiethyl 2-(ethoxymethylene)malonateHeat (neat or in EtOH)4-hydroxy-1H-pyrazolo[3,4-b]pyridine
Utilizing β-Enaminoketones

β-Enaminoketones are also valuable precursors for the synthesis of 1H-pyrazolo[3,4-b]pyridines. An acid-catalyzed reaction between an enaminone and a 5-aminopyrazole in acetic acid has been reported to yield pyrazolo[3,4-b]pyridine derivatives. The proposed mechanism involves the formation of a new enaminone intermediate, which then undergoes condensation and cyclization between the C-4 of the 5-aminopyrazole and the carbonyl group of the enaminone. beilstein-journals.org

Multi-component Reaction Approaches for 1H-Pyrazolo[3,4-b]pyridines

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry, offering significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a single step. nih.govacs.org These reactions are particularly well-suited for the construction of heterocyclic scaffolds like 1H-pyrazolo[3,4-b]pyridine.

One-pot Three-component Syntheses

One-pot, three-component syntheses provide a convergent and efficient route to 1H-pyrazolo[3,4-b]pyridines, often overcoming the regioselectivity issues encountered in two-component reactions with non-symmetrical precursors. mdpi.com A common strategy involves the in-situ generation of a 1,3-CCC-biselectrophile from an aldehyde and a carbonyl compound containing at least one α-hydrogen, which then reacts with a 5-aminopyrazole. mdpi.com

The reaction mechanism typically begins with a carbonyl condensation between the aldehyde and the α-carbon of the ketone to form an α,β-unsaturated ketone intermediate, with the elimination of water. mdpi.com This is followed by a Michael addition of the 5-aminopyrazole to the in-situ formed α,β-unsaturated compound. mdpi.comnih.gov Subsequent cyclization of the pyridine ring with the elimination of another water molecule and final oxidation leads to the aromatic 1H-pyrazolo[3,4-b]pyridine scaffold. mdpi.comnih.gov This approach has been widely described, often resulting in high yields and without reported regioselectivity problems. mdpi.com

Component 1 (Aldehyde)Component 2 (Carbonyl Compound)Component 3 (Aminopyrazole)Catalyst/SolventProduct
BenzaldehydeEnaminonesHydrazine-HClAmmonium acetate/WaterPyrazolo[3,4-b]pyridine derivatives
Aromatic AldehydesCyclic β-diketones1-aryl-3-indolyl-5-aminopyrazolesNot specified4,7-dihydropyrazolo[3,4-b]pyridines and Pyrazolo[3,4-b]pyridines
Phenylglyoxalβ-ketoamide5-aminopyrazoleAcetic acidDihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one derivatives

Transition Metal-Catalyzed Coupling Reactions for Functionalization of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the functionalization of heterocyclic scaffolds like 1H-pyrazolo[3,4-b]pyridine. These methods are crucial for synthesizing a diverse array of derivatives with potential applications in medicinal chemistry and materials science. Palladium-promoted reactions, in particular, have been extensively developed for the selective modification of this core structure. Efficient coupling reactions have been demonstrated using 3-iodo-1H-pyrazolo[3,4-b]pyridine intermediates, which can be prepared via iododediazonation of the corresponding 3-amino precursors. researchgate.net

Suzuki-Miyaura Cross-coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands out as a highly effective method for the arylation of the 1H-pyrazolo[3,4-b]pyridine nucleus. researchgate.netnih.gov This reaction typically involves the coupling of a halide (like iodo or chloro derivatives) with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.

A significant advancement in this area is the development of a chemoselective, one-pot sequential arylation strategy for di-substituted pyrazolo[3,4-b]pyridines. nih.govresearchgate.net Starting from 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, this method allows for the selective introduction of different aryl groups at the C3 and C6 positions. The first Suzuki coupling is performed at a lower temperature (60 °C) to selectively target the more reactive C3-iodo position. After the initial coupling is complete, a second arylboronic acid and additional catalyst are added, and the temperature is increased to 100 °C to facilitate the arylation at the less reactive C6-chloro position. nih.govresearchgate.net This sequential approach enables the rapid construction of a diverse library of medicinally important diarylpyrazolo[3,4-b]pyridines. researchgate.netnih.gov

The reaction conditions are crucial for achieving high selectivity and yield. A common catalytic system for the first coupling step is Pd(OAc)₂ with dppf as the ligand and Cs₂CO₃ as the base in a 1,4-dioxane/water mixture. nih.govresearchgate.net For the second, more challenging coupling at the C6 position, an increased catalyst loading (15 mol%) is often required. nih.gov

Table 1: One-Pot Sequential Suzuki-Miyaura Coupling of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine
EntryAr¹B(OH)₂ (at C3)Ar²B(OH)₂ (at C6)Yield (%)
14-Methoxyphenyl4-Tolyl85
24-Tolyl4-Methoxyphenyl82
3Phenyl4-Tolyl80
44-TolylPhenyl79
54-Chlorophenyl4-Tolyl75

Data synthesized from research on sequential Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net

Heck and Sonogashira Coupling Reactions

The functionalization of the 1H-pyrazolo[3,4-b]pyridine core can also be achieved using Heck and Sonogashira coupling reactions, particularly starting from halogenated precursors. researchgate.netnih.gov These reactions are fundamental for introducing alkenyl and alkynyl moieties, respectively, which are valuable synthons for further chemical transformations.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is conducted under mild conditions, often at room temperature, which makes it suitable for complex molecule synthesis. wikipedia.org Its utility has been demonstrated in the further modification of iodine-functionalized pyrazolo[3,4-b]pyridines, allowing for the introduction of various alkynyl groups. nih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is also a viable strategy for the alkenylation of the pyrazolo[3,4-b]pyridine scaffold. nih.gov Research has shown that iodine-functionalized products can be effectively transformed using Heck coupling to yield the desired alkenylated derivatives in good yields. nih.gov

Table 2: Heck and Sonogashira Coupling of an Iodo-Pyrazolo[3,4-b]pyridine Derivative
Reaction TypeCoupling PartnerProductYield (%)
SonogashiraPhenylacetyleneAlkynylated pyrazolopyridine85
HeckStyreneAlkenylated pyrazolopyridine78

Data derived from studies on the functionalization of pyrazolo[3,4-b]pyridine frameworks. nih.gov

Stille Coupling Reactions

The Stille coupling is another versatile palladium-catalyzed reaction for forming C-C bonds, in this case between an organostannane (organotin) compound and an organic halide or pseudohalide. organic-chemistry.org This method has been successfully applied to the functionalization of 3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives. researchgate.net One of the main advantages of the Stille reaction is the stability of the organostannane reagents. However, a significant drawback is the toxicity associated with tin compounds. organic-chemistry.org Despite this, it remains a valuable tool for specific synthetic transformations where other coupling methods may be less effective.

Advanced Synthetic Techniques and Reaction Conditions

To improve the efficiency, yield, and environmental footprint of synthetic processes, advanced techniques such as microwave and ultrasound irradiation are increasingly being employed for the preparation of 1H-pyrazolo[3,4-b]pyridine derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, known for dramatically reducing reaction times, increasing yields, and sometimes altering reaction selectivity compared to conventional heating methods. researchgate.net The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold has benefited significantly from this technology. researchgate.netosi.lv

Microwave-assisted synthesis has been successfully applied to various reaction types, including multicomponent reactions to build the heterocyclic core. researchgate.netresearchgate.net For example, a three-component reaction of 5-aminopyrazole derivatives, an aldehyde, and a ketone under microwave irradiation can efficiently produce highly substituted pyrazolo[3,4-b]pyridines. researchgate.netmdpi.com In one specific application, aminopyrazoles and chalcones were reacted in glycol with a catalytic amount of ZnCl₂ under microwave irradiation for 8-12 minutes to afford the target compounds in high yields (85-92%). scribd.com This represents a significant improvement over conventional methods that often require several hours of refluxing.

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
ReactantsMethodTimeYield (%)
Aminopyrazole + ChalconeMicrowave8-12 min85-92
Aminopyrazole + ChalconeConventional (Reflux)Several hoursLower
5-Aminopyrazole + β-Diketone + ParaformaldehydeMicrowaveShortGood

Data compiled from literature on microwave-assisted synthesis. researchgate.netscribd.com

Ultrasound-Assisted Preparation

Ultrasound-assisted organic synthesis (UAOS) is another green chemistry approach that utilizes ultrasonic irradiation to accelerate chemical reactions. This technique has been effectively used for the preparation of novel pyrazolo[3,4-b]pyridine derivatives. The application of ultrasound can lead to shorter reaction times and higher product yields compared to traditional heating methods. jocpr.com

In a study involving the synthesis of various pyrazolo[3,4-b]pyridine derivatives from 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, the use of ultrasonic irradiation increased yields from a range of 70-79% (conventional method) to 87-93% (ultrasound method), while also reducing the reaction time. jocpr.com This enhancement is attributed to the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones, thereby increasing reaction rates.

Table 4: Yield Comparison of Conventional vs. Ultrasound-Assisted Synthesis
Product SeriesConventional Yield (%)Ultrasound Yield (%)
4a-d70-7987-93
7a-b70-7987-93
9a-e70-7987-93

Data based on research comparing conventional and ultrasound-assisted synthetic methods. jocpr.com

Catalyst Systems and Solvent Effects

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core is often facilitated by catalysts that promote the necessary cyclization reactions. The nature of the catalyst and the solvent system can significantly influence reaction efficiency, yield, and selectivity.

Hydroxylamine (B1172632) Hydrochloride as a Catalyst

A method for preparing 1H-pyrazolo[3,4-b]pyridine compounds involves a ring-closing reaction using hydroxylamine hydrochloride as a catalyst. In this process, 2-chloro-3-pyridinecarboxaldehyde serves as the raw material, and the reaction is conducted in dimethyl formamide (B127407) (DMF) as the solvent. This catalytic system is noted for achieving a total reaction yield of up to 85%. The advantages of this method include the use of inexpensive and readily available starting materials, mild reaction conditions, and a straightforward post-treatment process, making it suitable for industrial production google.com.

Zirconium(IV) Chloride Catalysis

Zirconium(IV) chloride (ZrCl₄) has been identified as an effective green Lewis acid catalyst for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives mdpi.com. Its utility is highlighted in the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones mdpi.com. ZrCl₄ is favored due to its low toxicity, high availability, low cost, and stability in air and water, which simplifies handling mdpi.com.

In a typical procedure, the reaction is carried out by stirring the reactants vigorously at 95 °C for 16 hours. The choice of solvent is crucial for the reaction's success. An optimized solvent mixture of ethanol (EtOH) and dimethylformamide (DMF) in a 1:1 ratio was found to be optimal for dissolving the reactants and facilitating the reaction's progress mdpi.com. This catalytic method has been successfully applied to synthesize various 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines mdpi.com.

Table 1: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines using ZrCl₄

Entry R Group Starting Material Product Yield (%)
1 4-(N,N-dimethylamino)-phenyl- 8a 5a 28%
2 9-anthryl- 8b 5b 13%
3 1-pyrenyl- 8c 5c 20%

Data sourced from a study on novel pyrazolo[3,4-b]pyridines mdpi.com.

Iron(III) Chloride Promoted Reactions

Iron(III) chloride (FeCl₃) serves as an efficient promoter for the synthesis of pyrazolo[3,4-b]pyridines. A straightforward protocol involves the reaction of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with β-enaminoketones in the presence of FeCl₃ tandfonline.comtandfonline.comresearchgate.net. This method is characterized by simple reaction conditions, high compatibility with various functional groups, and excellent yields tandfonline.comtandfonline.comresearchgate.net.

The proposed mechanism suggests an initial condensation of the aminopyrazole carbaldehyde with the β-enaminoketone via a Michael addition/elimination, which leads to the loss of dimethylamine (B145610) and the formation of an intermediate. Subsequently, FeCl₃ induces an intramolecular Aldol-type reaction followed by dehydration to yield the final pyrazolo[3,4-b]pyridine product tandfonline.com. The reaction is typically carried out in toluene (B28343) at reflux tandfonline.com.

Table 2: FeCl₃ Promoted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Entry Time (h) Yield (%)
3a Ph Me 3.0 94
3b 4-Me-Ph Me 3.5 92
3c 4-OMe-Ph Me 4.0 90
3d 4-Cl-Ph Me 3.0 95
3e 4-F-Ph Me 3.0 96
3f 4-Br-Ph Me 3.5 93
3g 2-Cl-Ph Me 4.0 91
3h 2-Naphthyl Me 4.0 89
3i Ph Ph 4.5 88

Reaction Conditions: 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol), β-enaminoketone (1.0 mmol), FeCl₃ (0.3 mmol), Toluene (10 mL), reflux. Yields are for isolated products tandfonline.com.

Synthesis of Specific Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives

Methodologies have been developed to introduce specific substituents at various positions of the 1H-pyrazolo[3,4-b]pyridine ring system, leading to a wide array of derivatives with diverse properties.

Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridines

The synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine can be achieved through the direct iodination of the parent 1H-pyrazolo[3,4-b]pyridine nih.gov. In a typical procedure, iodine is added to a solution of 1H-pyrazolo[3,4-b]pyridine in dimethylformamide (DMF), followed by the addition of potassium hydroxide (B78521) (KOH). The reaction mixture is stirred at room temperature for 2 hours. This process results in the formation of the desired 3-iodo derivative in high yield (87.5%) after purification by recrystallization nih.gov. This compound is a precursor for producing anticancer drugs nih.gov.

Another approach involves a two-step synthesis starting from 5-bromo-1H-pyrazolo[3,4-b]pyridine. This starting material is first iodized using N-iodosuccinimide (NIS) in DMF at 60 °C to yield the 3-iodo intermediate rsc.org.

Table 3: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine

Starting Material Reagents Solvent Time Yield Ref.
1H-pyrazolo[3,4-b]pyridine I₂, KOH DMF 2 h 87.5% nih.gov

Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine and its Derivatives

The synthesis of 3-methyl substituted 1H-pyrazolo[3,4-b]pyridines often starts from 5-amino-3-methyl-1-phenyl-1H-pyrazole. One strategy involves reacting this aminopyrazole with various 1,3-diketones in glacial acetic acid nih.govmdpi.com. When a non-symmetrical 1,3-dicarbonyl compound is used, the formation of two different regioisomers is possible, with the product distribution depending on the relative electrophilicity of the two carbonyl groups nih.govmdpi.com. For instance, using 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl group reacts first, leading to regioselective formation of the product nih.govmdpi.com.

Another method involves the reaction of variously substituted aminomethylene malondialdehydes with 5-amino-1-aryl-3-methylpyrazoles in the presence of p-toluenesulfonic acid in water, yielding 5-(indol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridines researchgate.net. Additionally, new pyrazolo[3,4-b]pyridine esters, hydrazides, and Schiff bases have been synthesized starting from 3-methyl-1-phenyl-1H-pyrazol-5-amine nih.gov.

Preparation of N'-arylmethylidene-3-methyl-1-phenyl-6-p-chlorophenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazides

A series of novel N′-arylmethylidene-3-methyl-1-phenyl-6-p-chlorophenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazides has been synthesized from a hydrazide precursor. researchgate.net The general synthetic route involves a two-step process. The first step is the formation of the carbohydrazide (B1668358) intermediate, followed by its reaction with various aromatic aldehydes.

The synthesis begins with the reaction of a pyrazolopyridine ester with hydrazine hydrate (B1144303) (NH2NH2·H2O), typically under reflux conditions for about 2 hours, to yield the corresponding carbohydrazide intermediate. researchgate.net Subsequently, this carbohydrazide is treated with different aromatic aldehydes in the presence of a catalytic amount of hydrochloric acid (HCl) in ethanol. The mixture is refluxed to produce the final N'-arylmethylidene carbohydrazide derivatives. researchgate.net The structures of the resulting compounds (2a–2t) are typically confirmed using spectroscopic methods such as FT-IR, EI-MS, and NMR. researchgate.net

The reaction scheme for the synthesis of these target compounds is presented below:

Scheme 1: Synthesis of N'-arylmethylidene-3-methyl-1-phenyl-6-p-chlorophenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazides researchgate.netresearchgate.net

Step 1: Formation of Carbohydrazide (1)

Ethyl-3-methyl-1-phenyl-6-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate + NH2NH2·H2O → 3-methyl-1-phenyl-6-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (1)

Step 2: Formation of N'-arylmethylidene derivatives (2a-2t)

Compound (1) + Ar-CHO → N'-arylmethylidene-3-methyl-1-phenyl-6-p-chlorophenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (2a-2t)

The following table details the various aromatic aldehydes used and the corresponding synthesized compounds.

CompoundAr (Aromatic Aldehyde Substituent)
2a 4-N,N-dimethylaminobenzaldehyde
2b 4-hydroxy-3-methoxybenzaldehyde
2c 4-hydroxybenzaldehyde
2d 2-hydroxybenzaldehyde
2e 2,4-dichlorobenzaldehyde
2f 4-fluorobenzaldehyde
2g 4-chlorobenzaldehyde
2h Benzaldehyde
2i 4-methylbenzaldehyde
2j 3-nitrobenzaldehyde
2k 2-nitrobenzaldehyde
2l 4-nitrobenzaldehyde
2m 2-chlorobenzaldehyde
2n 3-hydroxybenzaldehyde
2o 3,4,5-trimethoxybenzaldehyde
2p 3,4-dimethoxybenzaldehyde
2q 4-methoxybenzaldehyde
2r 2-methoxybenzaldehyde
2s 2-hydroxy-1-naphthaldehyde
2t Cinnamaldehyde

Synthesis of Pyrazolo[3,4-b]pyridine-3,5-dicarbonitrile Derivatives

A method for the synthesis of pyrazolo[3,4-b]pyridine-3,5-dicarbonitrile derivatives involves the reaction of a 5-aminopyrazole precursor with malononitrile (B47326). tandfonline.com Specifically, 4,6-diamino-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3,5-dicarbonitrile can be prepared from 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile. tandfonline.com

The synthesis is carried out by refluxing a mixture of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile and malononitrile in dimethylformamide (DMF) containing a few drops of piperidine (B6355638) for 12 hours. tandfonline.com After the reaction mixture cools to room temperature, it is diluted with cold water and neutralized with dilute HCl to precipitate the product. tandfonline.com The key starting material, 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile, is itself synthesized by refluxing p-toluenesulfonyl hydrazide with tetracyanoethylene (B109619) in absolute ethanol. tandfonline.com

The reaction for the formation of the pyrazolo[3,4-b]pyridine ring is detailed in the table below.

Reactant 1Reactant 2Solvent/CatalystConditionsProduct
5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrileMalononitrileDMF / piperidineReflux, 12 hours4,6-diamino-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3,5-dicarbonitrile

Substitution Patterns and Regiochemistry in 1h Pyrazolo 3,4 B Pyridine Chemistry

Analysis of Substituent Diversity at N1, C3, C4, C5, and C6 Positions

Analysis of a vast number of known 1H-pyrazolo[3,4-b]pyridine compounds reveals distinct preferences for substituents at each of the five possible positions. nih.govresearchgate.net

At the N1 position of the pyrazole (B372694) ring, substitution is common. researchgate.net Nearly one-third of the documented compounds feature a methyl group at this position. researchgate.net Other alkyl groups account for approximately 23% of substituents, followed by phenyl groups at 15%. researchgate.net Unsubstituted N1 atoms (a hydrogen atom) are also significantly prevalent, found in about 20% of these molecules. researchgate.net

The C3 position is frequently substituted with a methyl group or left unsubstituted with a hydrogen atom. nih.gov In the common 4,6-disubstituted pattern, a methyl group at C3 is overwhelmingly favored (66.06%), with a hydrogen atom being the next most common (23.69%). nih.gov For 5-monosubstituted compounds, the distribution is more balanced between methyl (37.20%) and hydrogen (35.20%). nih.gov

Substituents at the C4 and C6 positions are largely determined by the common synthetic routes, which often employ 1,3-dicarbonyl compounds or their equivalents. nih.gov For the C4 position, this frequently results in substitution with groups like trifluoromethyl (CF3) when starting materials such as 1,1,1-trifluoropentane-2,4-dione are used. nih.gov The diversity at the C6 position often reflects the use of α,β-unsaturated ketones in the synthesis, leading to substituents such as hydrogen, methyl, phenyl, or various heterocyclic rings. nih.gov

The C5 position is most commonly unsubstituted, retaining a hydrogen atom. nih.gov This is a direct consequence of synthetic precursors like α,β-unsaturated ketones or 1,3-dicarbonyl compounds that typically lack a substituent at the α-position. nih.gov In a smaller number of cases where C5 is substituted, amide groups are notably present, often arising from the chemical manipulation of a strategically introduced cyano group. nih.gov

PositionCommon SubstituentsApproximate Prevalence/Notes
N1Methyl, Alkyl, Phenyl, Hydrogen~33% Methyl, ~23% Alkyl, ~15% Phenyl, ~20% Hydrogen researchgate.net
C3Methyl, HydrogenIn 4,6-disubstituted patterns: ~66% Methyl, ~24% Hydrogen nih.gov
C4Trifluoromethyl, Phenyl, AlkylOften derived from the R4 group of a 1,3-dicarbonyl precursor. nih.gov
C5Hydrogen, AmidePredominantly Hydrogen due to common synthetic precursors. nih.gov
C6Hydrogen, Methyl, Phenyl, HeterocyclesReflects the end substituent of the α,β-unsaturated ketone used in synthesis. nih.gov

Predominant Substitution Patterns: 3,4,6-Trisubstitution and 3,5-Disubstitution

Among the myriad of possible substitution combinations, two patterns are particularly predominant in the known chemical space of 1H-pyrazolo[3,4-b]pyridines: 3,4,6-trisubstitution and 3,5-disubstitution. nih.gov For both of these favored arrangements, the N1 position is typically occupied by either a hydrogen atom or a methyl group. nih.gov The prevalence of these patterns highlights the synthetic accessibility and chemical stability of these particular isomers. The development of new 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines continues to be an active area of research. nih.gov

Influence of Substituents on Chemical Reactivity and Synthetic Outcomes

The nature of the substituents on the pyrazole or pyridine (B92270) precursors profoundly influences the course of chemical reactions and the final products. nih.gov This is particularly evident in the regioselectivity of the cyclization step to form the pyridine ring. nih.gov

A key example is the synthesis involving the reaction of a 5-aminopyrazole with a non-symmetrical 1,3-dicarbonyl compound. mdpi.com The reaction can potentially yield two different regioisomers. mdpi.com The outcome is governed by the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound. mdpi.com

For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group attached to the highly electron-withdrawing trifluoromethyl (CF3) group is significantly more electrophilic. nih.gov Consequently, the initial nucleophilic attack occurs at this site. nih.gov The subsequent reaction steps lead to the formation of a final product where the CF3 group is located exclusively at the C4 position of the 1H-pyrazolo[3,4-b]pyridine ring. nih.gov If the electrophilicity of the two carbonyl centers is very similar, a mixture of products approaching a 50:50 ratio can be expected. mdpi.com However, a large difference in electrophilicity allows for highly regioselective synthesis, with product ratios exceeding 80%. mdpi.com

Existing substituents on the fused ring system also direct further chemical modifications. Halogenation reactions, such as chlorination, have been shown to yield 3,5-dichloro compounds, while the presence of a 3-amino group allows for a wide range of transformations typical of aromatic amines. cdnsciencepub.com

Regioselective Synthesis and Control

Achieving control over the placement of substituents is a central goal in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. Chemists employ several strategies to ensure the desired regioisomer is formed. cdnsciencepub.comcdnsciencepub.com

One of the main strategies involves the careful selection of precursors where inherent electronic differences guide the reaction, as discussed above with non-symmetrical dicarbonyl compounds. mdpi.com

Another powerful method is to construct one ring onto a pre-existing, appropriately substituted ring. cdnsciencepub.comcdnsciencepub.com This can involve either annelating a pyrazole ring onto a substituted pyridine or, more commonly, annelating a pyridine ring onto a substituted pyrazole. nih.govcdnsciencepub.com The majority of synthetic routes utilize a substituted 3-aminopyrazole (B16455) as a starting material, which reacts with a 1,3-bis-electrophilic three-carbon unit to form the pyridine portion of the molecule. nih.gov

Specific named reactions are also employed for regiocontrol. The Gould-Jacobs reaction , for example, uses a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate. nih.govmdpi.com This reaction reliably produces 1H-pyrazolo[3,4-b]pyridines with a substituent at the C4 position, which is often a 4-hydroxy group that can be subsequently converted to a 4-chloro group. nih.govmdpi.com

Furthermore, cascade reactions have been developed to achieve excellent regioselectivity. A cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes has been shown to afford exclusively C6-substituted pyrazolo[3,4-b]pyridines, demonstrating precise control over the reaction outcome. nih.gov

Advanced Spectroscopic and Analytical Characterization of 1h Pyrazolo 3,4 B Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 1H-pyrazolo[3,4-b]pyridine compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms within the molecule. researchgate.net

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. For the 1H-pyrazolo[3,4-b]pyridine core, the aromatic protons typically resonate in the downfield region of the spectrum. researchgate.net

Core Protons : The protons attached to the pyridine (B92270) and pyrazole (B372694) rings of the core structure generally appear in the δ 7.0–9.0 ppm range. researchgate.netresearchgate.net For instance, in several derivatives, signals corresponding to the H-4, H-5, and H-6 protons of the pyridine ring are observed between δ 7.13 and 8.55 ppm. researchgate.net The proton at position 3 (H-3) of the pyrazole ring often appears as a distinct singlet around δ 8.01–8.06 ppm. researchgate.net

Substituent Protons : The chemical shifts of substituent protons depend on their nature and position on the heterocyclic core. Methyl (CH₃) groups attached to the core, for example, typically show sharp singlets in the upfield region, such as at δ 2.44 and 2.82 ppm. researchgate.net Protons of aryl substituents will appear in the aromatic region, often as multiplets, depending on their substitution pattern. researchgate.net

Table 1: Typical ¹H NMR Chemical Shift Ranges for 1H-Pyrazolo[3,4-b]pyridine Derivatives

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Notes
Core Aromatic (H-4, H-5, H-6) 7.13 - 8.95 d, dd, m Specific shifts and couplings depend on the substitution pattern. researchgate.netsemanticscholar.org
Core Aromatic (H-3) 8.01 - 8.06 s Often observed as a sharp singlet. researchgate.net
N-H (Pyrazole) 11.95 - 14.14 s (broad) Often broad and may exchange with D₂O; highly dependent on solvent and concentration. semanticscholar.org
Alkyl (e.g., -CH₃) 2.3 - 2.9 s Appears in the upfield region. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 1H-pyrazolo[3,4-b]pyridine ring system are characteristic and sensitive to substitution. This technique is also valuable for distinguishing between N-1 and N-2 substituted regioisomers. researchgate.net The carbon atoms of the heterocyclic core typically resonate in the range of δ 100–160 ppm. semanticscholar.orgsemanticscholar.org For example, reported signals for the core carbons of various derivatives include values around 101.33, 122.36, 142.18, and 154.73 ppm. semanticscholar.org

Table 2: Representative ¹³C NMR Chemical Shifts for the 1H-Pyrazolo[3,4-b]pyridine Core

Carbon Type Representative Chemical Shift (δ, ppm)
Pyridine Ring Carbons 120 - 155
Pyrazole Ring Carbons 100 - 150

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of 1H-pyrazolo[3,4-b]pyridine derivatives. High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of molecular formulas. semanticscholar.orgsemanticscholar.orgnih.gov The protonated molecule, represented as the [M+H]⁺ peak, is commonly observed. nih.gov

Fragmentation analysis provides insight into the structure of the molecule. The fused aromatic system of 1H-pyrazolo[3,4-b]pyridine is relatively stable. mdpi.com Therefore, fragmentation patterns are often initiated by the loss of substituents from the core. Subsequent fragmentation may involve the cleavage of the heterocyclic rings. The specific fragmentation pathways are highly dependent on the nature and position of the substituents on the pyrazolopyridine core. sapub.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of a 1H-pyrazolo[3,4-b]pyridine derivative will show characteristic absorption bands for the vibrations of its specific bonds. semanticscholar.org

Aromatic C-H Stretch : Typically observed above 3000 cm⁻¹. pw.edu.pl

N-H Stretch : For unsubstituted or N-1 substituted pyrazoles, a broad band can be seen in the 3100–3500 cm⁻¹ region. semanticscholar.org

C=C and C=N Ring Stretching : The aromatic ring stretching vibrations of the pyrazole and pyridine rings produce a series of characteristic bands in the 1400–1650 cm⁻¹ region. nih.govpw.edu.pl

Substituent Groups : Other functional groups attached to the core will have their own distinct absorption bands, such as the strong C=O stretch for carbonyl groups (around 1650–1730 cm⁻¹) or the P=O stretch for phosphoramidates (around 1260-1270 cm⁻¹). semanticscholar.orgnih.gov

Table 3: Characteristic IR Absorption Bands for 1H-Pyrazolo[3,4-b]pyridines

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
N-H Stretch 3199 - 3435
Aromatic C-H Stretch > 3000
C=O (Carbonyl) Stretch 1663 - 1727
C=C / C=N (Aromatic Ring) Stretch 1400 - 1650
P=O (Phosphoramidate) Stretch 1263 - 1269

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for monitoring the progress of reactions and assessing the purity of the final 1H-pyrazolo[3,4-b]pyridine products. nih.gov

Thin-Layer Chromatography (TLC) : TLC is a rapid and simple method used to qualitatively monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. nih.govmdpi.com It is also used to check the purity of a compound and to determine the appropriate solvent system for column chromatography purification. mdpi.com Silica gel plates are commonly used as the stationary phase. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful quantitative technique used to determine the purity of synthesized compounds with high accuracy. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is frequently employed, using a nonpolar stationary phase (like a C18 or ODS column) and a polar mobile phase, such as a gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA). nih.govnih.gov Compound purity is typically determined by integrating the peak area from the chromatogram, with detection commonly performed using UV spectrophotometry at wavelengths such as 214 and 254 nm. nih.gov Purity levels of >95% are often required for subsequent biological or chemical studies. nih.govresearchgate.net

Biomedical and Pharmacological Applications of 1h Pyrazolo 3,4 B Pyridine Derivatives

Anti-cancer and Antitumor Agents

Derivatives of 1H-pyrazolo[3,4-b]pyridine have emerged as a promising class of compounds in the development of novel anti-cancer therapies. mdpi.com Their mechanisms of action are multifaceted, targeting various key players involved in cancer cell proliferation, survival, and migration. These include the inhibition of critical signaling pathways and enzymes, as well as the disruption of cellular machinery essential for cell division.

Inhibition of Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and embryonic development. Its aberrant activation is implicated in the initiation and progression of numerous cancers. While research into the inhibition of this pathway by 1H-pyrazolo[3,4-b]pyridine derivatives is an emerging area, related pyrazole-containing compounds have shown potential as Wnt/β-catenin signaling inhibitors. researchgate.net Further investigation is needed to fully elucidate the specific effects of the 1H-pyrazolo[3,4-b]pyridine scaffold on this critical oncogenic pathway.

Aurora-A Kinase Enzyme Inhibition

Aurora-A kinase is a key regulator of mitosis, and its overexpression is frequently observed in various human cancers, making it an attractive target for cancer therapy. Several 1H-pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of Aurora-A kinase. For instance, a series of imidazo[4,5-b]pyridine-based compounds, which share structural similarities with pyrazolopyridines, have demonstrated potent inhibition of Aurora-A kinase. rjpbr.com Optimization of these scaffolds has led to the identification of dual inhibitors of both Aurora and other kinases, highlighting the potential of this heterocyclic system in developing multi-targeted cancer therapies. rjpbr.com

One notable example is the pyrazol-4-yl urea (B33335) derivative, AT9283, which acts as a multitargeted kinase inhibitor with potent activity against both Aurora A and Aurora B kinases. This compound has demonstrated the ability to inhibit the growth and survival of cancer cells, such as the HCT116 colon cancer cell line. researchgate.net

DYRK1A and DYRK1B Kinase Inhibition

Dual-specificity tyrosine-phosphorylation-regulated kinases 1A (DYRK1A) and 1B (DYRK1B) are involved in cell cycle regulation and have been identified as potential targets in cancer therapy. A series of 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as DYRK1A and DYRK1B inhibitors. nih.gov Notably, compound 8h (3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine) exhibited excellent inhibitory activity against DYRK1B with an IC50 value of 3 nM. nih.gov This compound also demonstrated significant cell proliferation inhibitory activity against HCT116 colon cancer cells with an IC50 of 1.6 µM. nih.gov

CompoundTarget KinaseIC50 (nM)
8h DYRK1B3

This table showcases the potent inhibitory activity of a specific 1H-pyrazolo[3,4-b]pyridine derivative against DYRK1B kinase.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, and their disruption is a well-established strategy in cancer chemotherapy. Several series of 1H-pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as tubulin polymerization inhibitors. nih.govfip.org These compounds often target the colchicine (B1669291) binding site on tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis. fip.org

For example, a series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized, with compound 15c displaying the strongest anti-proliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 0.067 µM. nih.gov Another study on 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines identified compound 13d as a potent inhibitor of tubulin polymerization, exhibiting an IC50 of 13 nM against the SGC-7901 gastric cancer cell line. fip.org

CompoundTarget Cell LineIC50
15c MCF-70.067 µM
13d SGC-790113 nM

This interactive table highlights the potent anti-proliferative activities of 1H-pyrazolo[3,4-b]pyridine derivatives that act as tubulin polymerization inhibitors.

Cytotoxicity Evaluation against Specific Cancer Cell Lines (e.g., HCT116, HepG2)

The cytotoxic effects of 1H-pyrazolo[3,4-b]pyridine derivatives have been evaluated against a panel of human cancer cell lines. The human colon carcinoma cell line, HCT116, and the human liver carcinoma cell line, HepG2, are commonly used for in vitro screening of potential anticancer agents.

Numerous studies have reported the significant cytotoxicity of 1H-pyrazolo[3,4-b]pyridine derivatives against HCT116 cells. For instance, the DYRK1B inhibitor 8h showed an IC50 of 1.6 µM against this cell line. nih.gov Another series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines also demonstrated cytotoxicity against HCT-116 cells, with compound 14g having an IC50 of 1.98 µM. nih.gov

Similarly, various derivatives have been tested against HepG2 cells. One study on pyrazolo[3,4-b]pyridine derivatives reported IC50 values for several compounds against the HepG2 cell line, demonstrating their potential as anticancer agents for liver cancer. scirp.org Another study on novel pyridine (B92270) and pyrazolyl pyridine conjugates also showed potent cytotoxicity against HepG2 cells. nih.gov

CompoundCell LineIC50 (µM)Reference
8h HCT1161.6 nih.gov
14g HCT1161.98 nih.gov
Various DerivativesHepG2Data Available researchgate.netresearchgate.net
Pyridine and Pyrazolyl Pyridine ConjugatesHepG2Data Available nih.gov

This interactive data table summarizes the cytotoxic activity of selected 1H-pyrazolo[3,4-b]pyridine derivatives against HCT116 and HepG2 cancer cell lines.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of various diseases, including cancer. nih.gov The 1H-pyrazolo[3,4-b]pyridine scaffold has been explored for its anti-inflammatory properties. nih.govresearchgate.net The mechanism of action for this activity often involves the inhibition of enzymes that play a crucial role in the inflammatory cascade.

One of the primary targets for the anti-inflammatory activity of these derivatives is phosphodiesterase 4 (PDE4). nih.gov PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that mediates anti-inflammatory responses. By inhibiting PDE4, 1H-pyrazolo[3,4-b]pyridine derivatives can increase intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators. A review of the biomedical applications of 1H-pyrazolo[3,4-b]pyridines highlights the optimization of 4-anilinopyrazolopyridine derivatives as PDE4 inhibitors, with some compounds showing improved therapeutic capacity and oral activity. nih.govresearchgate.net

Furthermore, a study on pyrazolopyridines derived from monocarbonyl curcumin (B1669340) analogues demonstrated their potential as anti-inflammatory agents through in vivo studies. fip.org While this research provides a promising outlook, more extensive in vivo studies are necessary to fully establish the therapeutic potential of 1H-pyrazolo[3,4-b]pyridine derivatives as anti-inflammatory drugs.

Inhibition of TNF-α and IL-6

A number of 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anti-inflammatory properties, specifically their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov In one study, several synthesized compounds were screened for their activity against these pro-inflammatory cytokines. nih.gov Out of 28 compounds tested, compounds 40 , 51 , 52 , and 56 demonstrated notable activity against IL-6, showing 60-65% inhibition at a concentration of 10 µM. nih.govnih.gov Further investigation revealed that compounds 51 , 52 , and 56 were particularly potent IL-6 inhibitors, with IC₅₀ values of 0.2 µM, 0.3 µM, and 0.16 µM, respectively. researchgate.netnih.gov

Compound% Inhibition of IL-6 (at 10 µM)IC₅₀ for IL-6 Inhibition (µM)Source
4060-65%Not Reported nih.govnih.gov
5160-65%0.2 nih.govnih.gov
5260-65%0.3 nih.govnih.gov
5660-65%0.16 nih.gov

Central Nervous System (CNS) Agents

The 1H-pyrazolo[3,4-b]pyridine scaffold is a core structure in many substances with activity in the central nervous system. nih.govresearchgate.net Derivatives have been found to possess various biological properties, including psychotropic and neurotropic effects. nih.gov

Anticonvulsant Activity

Several series of 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated significant anticonvulsant properties in various experimental models. A study of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines found that compounds 3a,b,d,f–i and 4a,d,f,i displayed high anticonvulsant activity, particularly in the pentylenetetrazol (PTZ) antagonism test, where their performance surpassed that of the established antiepileptic drug ethosuximide. researchgate.net Other research has identified pyrazolo[3,4-d]pyrimidin-4-one derivatives with anticonvulsant effects. uran.ua For instance, compound 78553 showed a marked anticonvulsant effect in the PTZ-induced seizure model and a moderate effect in the maximal electroshock seizure (MES) test. uran.ua This compound also demonstrated a clear effect against caffeine-induced seizures and a moderate effect against picrotoxin-induced seizures. uran.ua Additionally, a series of new pyrazolo[3,4-b]pyrazines were evaluated for anticonvulsant activity, with compounds 9a , 13a-d , and 14a showing very significant activity by increasing the latency time of PTZ-induced tonic seizures. nih.gov

Psychotropic Activity

Investigations into the psychotropic activity of pyrazolo[3,4-b]pyridine derivatives have revealed that certain compounds exhibit an activating behavior. researchgate.net Studies using "open field" and "elevated plus maze" (EPM) models have shown that selected compounds possess anxiolytic effects. researchgate.netnih.gov Some derivatives have also been found to increase the latent time of the first immobilization in the "forced swimming" test, suggesting a potential antidepressant effect similar to that of diazepam. researchgate.net

Interaction with GABA-A, 5-HT1A Receptors, and SERT Transporter

The mechanism of action for the CNS effects of some pyrazolo[3,4-b]pyridine derivatives involves their interaction with key neurotransmitter systems. Molecular docking studies have been performed to understand these interactions. researchgate.net Compound 6k was found to bind tightly within the active site of the GABA-A receptor, with a free energy of binding (ΔG) value of -7.95 kcal/mol. researchgate.net Another compound, 6n , was identified as a potential dual inhibitor of the serotonin (B10506) transporter (SERT) and the 5-HT1A receptor. researchgate.net Further docking studies identified compounds 3i , 4i , and 4a as potent anticonvulsants with strong affinity for GABA-A, 5-HT1A receptors, and the SERT transporter. researchgate.net Notably, compound 4i exhibited a binding energy of -8.81 kcal/mol with the GABA-A receptor, comparable to diazepam's -8.90 kcal/mol. researchgate.net This compound also showed the strongest binding to SERT (-7.28 kcal/mol) and the best docking score with the 5-HT1A receptor (-9.10 kcal/mol), supporting its potential as a dual-acting agent. researchgate.net Additionally, 2,5-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-ones have been identified as ligands for the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.gov

CompoundTargetBinding Energy / Docking Score (kcal/mol)Source
6kGABA-A Receptor-7.95 researchgate.net
4iGABA-A Receptor-8.81 researchgate.net
Diazepam (Reference)GABA-A Receptor-8.90 researchgate.net
4iSERT Transporter-7.28 researchgate.net
4i5-HT1A Receptor-9.10 researchgate.net
6nSERT and 5-HT1A (Dual)Not Reported researchgate.net

Neuroprotective and Anxiolytic Properties

Certain derivatives of pyrazolo[3,4-b]pyridine have demonstrated anxiolytic (anti-anxiety) activity. researchgate.net This has been observed in behavioral models such as the "open field" and "elevated plus maze" tests. researchgate.netnih.gov The anxiolytic activity of pyrimidine (B1678525) derivatives, specifically compounds 6n , 6b , and 7c , was noted as particularly pronounced. researchgate.net These findings suggest that the pyrazolo[3,4-b]pyridine scaffold is a viable starting point for developing agents with anxiety-reducing properties.

Anti-Alzheimer's Properties and Amyloid Plaque Probes

Certain 1H-pyrazolo[3,4-b]pyridine derivatives have shown potential in the context of Alzheimer's disease (AD). researchgate.netresearchgate.net Research has focused on their ability to interact with key pathological features of the disease, such as amyloid-beta (Aβ) plaques. mdpi.com

Newly synthesized pyrazolo[3,4-b]pyridine compounds, specifically those with dimethylamino and pyrene (B120774) substitutions, have demonstrated a high and selective affinity for binding to amyloid plaques in brain tissue samples from patients with Alzheimer's disease. mdpi.com This binding was observed using fluorescent confocal microscopy, highlighting the potential of these derivatives to be developed as probes for imaging and diagnosing AD. mdpi.comresearchgate.net The unique photophysical properties of these compounds, such as large Stokes shifts, further support their application in developing various modalities for AD diagnostics. mdpi.com

One of the therapeutic strategies for Alzheimer's disease involves modulating the processing of the amyloid precursor protein (APP). The enzyme α-secretase plays a crucial role in the non-amyloidogenic pathway, cleaving APP in a way that prevents the formation of the Aβ peptide. Enhancing the activity of α-secretase is therefore considered a viable approach to reducing Aβ production.

A notable example of a 1H-pyrazolo[3,4-b]pyridine derivative investigated for this purpose is Etazolate. mdpi.comresearchgate.net This compound has been clinically evaluated for its efficacy as an α-secretase inhibitor in patients with mild to moderate Alzheimer's disease. mdpi.comresearchgate.net

Anti-diabetic and Antiglycemic Agents

Derivatives of 1H-pyrazolo[3,4-b]pyridine have also been explored for their potential as anti-diabetic agents. nih.gov Research in this area has focused on their ability to inhibit key enzymes involved in carbohydrate metabolism.

α-Amylase is a crucial enzyme responsible for the breakdown of complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. Inhibiting this enzyme can help to manage postprandial hyperglycemia, a common issue in type 2 diabetes.

A recent study detailed the synthesis of new pyrazolo[3,4-b]pyridine hydrazides and hydrazones (Schiff bases) and evaluated their in-vitro antidiabetic activity through α-amylase inhibition. nih.gov The results indicated that all the tested compounds exhibited significant antidiabetic activity. nih.gov Specifically, a hydrazide derivative (compound 3c ) and a hydrazone derivative (compound 4c ) were identified as the most potent inhibitors within their respective series. nih.gov These findings were further supported by molecular docking studies against the α-amylase enzyme, suggesting these derivatives could be promising candidates for further in-vivo studies. nih.gov

In-Vitro α-Amylase Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives nih.gov
CompoundCompound TypeIC₅₀ (μM)
3cHydrazide9.6 ± 0.5
4cHydrazone13.9 ± 0.7
Acarbose (Reference)-200.1 ± 10.0

Glucokinase (GK) is a key enzyme that regulates glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and controlling glucose clearance in the liver. scienceopen.com Small molecules that activate glucokinase (GKAs) are considered a promising therapeutic strategy for type 2 diabetes. scienceopen.com While GKAs represent an important class of anti-diabetic agents, the available research does not specify 1H-pyrazolo[3,4-b]pyridine derivatives that function through this particular mechanism.

Antimicrobial and Antiviral Activities

The 1H-pyrazolo[3,4-b]pyridine scaffold is a common feature in compounds developed for their antimicrobial and antiviral properties. mdpi.comresearchgate.net

Derivatives have shown potent activity against a range of bacterial and fungal strains. ekb.eg One study reported a series of 3-substituted-pyrazolo[3,4-b]pyridine compounds with significant antimicrobial activity, showing MIC values ranging from 2-32 μg/mL. ekb.eg The most active of these compounds were also evaluated for their inhibitory action against methicillin-resistant Staphylococcus aureus (MRSA) and the enzyme dihydrofolate reductase (DHFR). ekb.eg Compounds 4d , 6c , and 9c were particularly potent DHFR inhibitors, with IC₅₀ values of 0.72, 0.95, and 1.09 µM, respectively, surpassing the reference inhibitor Trimethoprim (IC₅₀ value 5.54 µM). ekb.eg Other studies have confirmed activity against anaerobic bacteria, tuberculostatic activity, and effectiveness against strains like Bacillus subtilis and Escherichia coli. nih.govjapsonline.com

In terms of antiviral applications, certain 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit the catalytic activity of recombinant reverse transcriptase, an enzyme crucial for the replication of retroviruses. researchgate.net

Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial 1H-Pyrazolo[3,4-b]pyridine Derivatives ekb.egtandfonline.com
CompoundTarget OrganismMIC (μg/mL)
Thiohydrazonate 7dKlebsiella pneumonia3.9
Thiohydrazonate 7dStaphylococcus aureus7.8
Thiohydrazonate 7dEscherichia coli7.8
Thiohydrazonate 7dStreptococcus mutans15.6
Various Derivatives (3a, 3b, 4a, 4d, etc.)Various Bacteria & Fungi2-32

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as effective agents for treating pulmonary hypertension (PH) and pulmonary arterial hypertension (PAH). mdpi.comacs.orgacs.org Many of these compounds function by stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway that leads to vasodilation. nih.govnih.gov

A novel derivative, HLQ2g , has been shown to alleviate hypoxic pulmonary hypertension by stimulating sGC, which in turn up-regulates the cGKI protein and the BMP signaling pathway. nih.govnih.gov This dual action helps to attenuate vascular remodeling and reduce right ventricular systolic pressure. acs.orgnih.gov Other research has focused on designing derivatives with dual functions: vasodilation through sGC stimulation and inhibition of vascular remodeling via AMP-activated protein kinase (AMPK) inhibition. acs.org The established drug Riociguat, used for treating hypertension, also features the 1H-pyrazolo[3,4-b]pyridine core. acs.org

Immunomodulatory and Antiplatelet Activities

The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising framework for the development of novel therapeutic agents with immunomodulatory and antiplatelet properties. Platelet aggregation is a critical process in hemostasis and thrombosis, and its inhibition is a key strategy in the prevention of cardiovascular diseases. A series of N'-substituted-phenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation.

In studies using collagen and arachidonic acid as agonists, these compounds demonstrated significant antiplatelet activity. Notably, two compounds from the series, designated 3a and 3c, were found to be particularly potent, with IC₅₀ values of 61 µM and 68 µM respectively against arachidonic acid-induced aggregation. This potency is nearly five times greater than that of aspirin (B1665792) (IC₅₀ = 300 µM), a standard antiplatelet drug. These findings highlight the potential of the carbohydrazide (B1668358) group in designing new antiplatelet agents and position compounds 3a and 3c as promising prototypes for developing safer and more effective treatments for thrombotic diseases. mdpi.com

Table 1: Antiplatelet Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
CompoundAgonistIC₅₀ (µM)Reference
Derivative 3aArachidonic Acid61 mdpi.com
Derivative 3cArachidonic Acid68 mdpi.com
Aspirin (Reference)Arachidonic Acid300 mdpi.com

The anti-inflammatory effects of many compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and is primarily involved in the inflammatory response. nih.govnih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

New pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their in vitro inhibitory activity against both COX-1 and COX-2 enzymes. Many of these derivatives exhibited good inhibitory activity. Specifically, compounds designated IVb, IVh, and IVj demonstrated inhibitory activity superior to celecoxib, a well-known selective COX-2 inhibitor. Further in vivo studies on the most potent derivatives confirmed their anti-inflammatory effects, with compounds IVa, IVb, and IVc showing the highest activity and selectivity as COX-2 inhibitors. These compounds were also found to have the lowest ulcerogenic effect among the tested derivatives, underscoring their potential as safer anti-inflammatory agents.

Table 2: In Vitro COX-2 Inhibitory Activity of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives
CompoundIn Vitro COX-2 InhibitionIn Vivo EffectReference
Derivative IVbBetter than CelecoxibActive and selective COX-2 inhibitor, low ulcerogenic effect
Derivative IVhBetter than CelecoxibNot specified
Derivative IVjBetter than CelecoxibNot specified
Derivative IVaPotentActive and selective COX-2 inhibitor, low ulcerogenic effect
Derivative IVcPotentActive and selective COX-2 inhibitor, low ulcerogenic effect

Other Biological Activities and Therapeutic Potential

Derivatives of 1H-pyrazolo[3,4-b]pyridine have emerged as a promising class of compounds in the search for new treatments for parasitic diseases like malaria and trypanosomiasis.

In the context of malaria, a series of 1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and tested in vitro against a chloroquine (B1663885) and sulfadoxine-resistant strain of Plasmodium falciparum. All tested compounds showed low toxicity and exhibited IC₅₀ values ranging from 3.46 to 9.30 µM, which is more potent than the control drug sulfadoxine (B1681781) (IC₅₀ = 15.0 µM). The most active compounds in this series were derivative 87 (R₂ = CH₃) with an IC₅₀ of 3.46 µM, and derivatives 89 (R₂ = Cl) and 92 (R₂ = CH₃), both with IC₅₀ values of 3.60 µM. Structure-activity relationship studies indicated that compounds with a CO₂Et group at the 5-position of the pyrazolopyridine ring showed higher activity than those with a CN group at the same position.

Regarding trypanosomiasis, various nitrogenated aromatic derivatives, including pyrazolo[3,4-b]pyridines, have been investigated for their antiparasitic properties. While specific activity data for 1H-pyrazolo[3,4-b]pyridine derivatives against Trypanosoma species is an active area of research, the broader class of pyrazolopyridines has shown potential. For instance, analogs with the 1H-pyrazolo[3,4-b]pyridine scaffold have been noted for their cidal activity, suggesting they may act through multiple mechanisms.

Table 3: In Vitro Antimalarial Activity of 1-Phenyl-1H-pyrazolo[3,4-b]pyridine Derivatives against P. falciparum (W2 clone)
CompoundSubstituent (R₂)IC₅₀ (µM)Reference
Derivative 87CH₃3.46
Derivative 89Cl3.60
Derivative 92CH₃3.60
Sulfadoxine (Control)-15.0
Chloroquine (Control)-0.55

Xanthine (B1682287) oxidase is an enzyme that plays a crucial role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Allopurinol, a known xanthine oxidase inhibitor, is a pyrazolo[3,4-d]pyrimidine, a structurally related compound to the pyrazolo[3,4-b]pyridine core.

Inspired by this, researchers have synthesized and evaluated 1H-pyrazolo[3,4-b]pyridine derivatives as potential xanthine oxidase inhibitors. Studies have shown that 4-hydroxypyrazolo[3,4-b]pyridine-5-carboxylic acids, in particular, possess inhibitory potency in the same order of magnitude as allopurinol, making them promising candidates for the development of new treatments for gout and other conditions associated with high uric acid levels.

Information regarding the specific activity of 1H-pyrazolo[3,4-b]pyridine derivatives on cholesterol formation inhibition is not available in the reviewed scientific literature.

Derivatives of the 1H-pyrazolo[3,4-b]quinoline skeleton, a fused system containing the 1H-pyrazolo[3,4-b]pyridine core, have been investigated as novel photoinitiators for free radical polymerization. These compounds, which are essentially dyes, can absorb light, typically in the UV region, and initiate the polymerization of monomers.

Kinetic studies have demonstrated that these dyes are effective dyeing photoinitiators. The mechanism of free radical formation is believed to occur via an intermolecular electron transfer process. A linear relationship has been observed between the rate of polymerization and the square root of the efficiency of singlet oxygen formation, indicating that the electron transfer process proceeds via the triplet state of the dye. The structure of the dye significantly influences its ability to initiate polymerization; for example, dyes with electron-withdrawing substituents tend to initiate polymerization more readily than those with electron-releasing groups. Given their absorption at the boundary of the UV and visible light spectrum, these compounds are considered potential photoinitiators for applications such as dental materials.

Growth-Stimulating Effects in Agriculture

While the majority of research into the agricultural applications of 1H-pyrazolo[3,4-b]pyridine derivatives has concentrated on their roles as herbicides and fungicides, emerging studies have begun to uncover their potential as plant growth regulators. Certain derivatives of this heterocyclic compound have demonstrated notable growth-stimulating effects, suggesting a capacity to act similarly to natural plant hormones like auxins and cytokinins. These findings open a new avenue for the application of 1H-pyrazolo[3,4-b]pyridines in enhancing crop productivity.

Initial research in this area has shown that specific synthetic derivatives of pyrazole (B372694) and pyridine can induce auxin-like and cytokinin-like responses in plants. For instance, studies on various heterocyclic compounds have revealed that certain pyrazole derivatives can stimulate the formation of adventitious roots in haricot bean seedlings, a classic auxin-like effect. Similarly, cytokinin-like activity, observed as the promotion of biomass growth in pumpkin cotyledons, has also been reported for compounds within these broader chemical classes.

More specifically, a derivative of the 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as having a direct growth-stimulating effect on a major agricultural crop. Field experiments conducted on winter wheat (Triticum aestivum L.) have shown that the compound N-[6-(3,5-dimethylpyrazol-1-yl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanoylamide can promote plant growth. While detailed quantitative data from extensive studies remains limited in publicly accessible literature, this finding underscores the potential of this class of compounds to positively influence plant development and yield.

The precise mechanisms by which these compounds exert their growth-stimulating effects are not yet fully elucidated but are thought to involve interaction with plant hormonal signaling pathways. The ability to modulate plant growth, from root development to biomass accumulation, positions 1H-pyrazolo[3,4-b]pyridine derivatives as promising candidates for the development of novel agrochemicals aimed at improving crop performance.

Table 1: Research Findings on the Growth-Stimulating Effects of a 1H-Pyrazolo[3,4-b]pyridine Derivative

Compound NamePlant SpeciesObserved Effects
N-[6-(3,5-dimethylpyrazol-1-yl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanoylamideWinter Wheat (Triticum aestivum L.)Growth-stimulating effect observed in field experiments. mdpi.com

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain a mathematical relationship between the chemical structure of a compound and its biological activity.

Three-dimensional QSAR (3D-QSAR) models have been instrumental in rationalizing the structure-affinity relationships of 1H-pyrazolo[3,4-b]pyridine derivatives. For instance, a 3D-QSAR model was developed for a series of 4-aminopyrazolo[3,4-b]pyridines designed as antagonists for the A1 adenosine (B11128) receptor. nih.govacs.org This model helped to elucidate the key structural features that govern the binding affinity of these compounds to the receptor, providing a predictive tool for designing new derivatives with enhanced potency and selectivity. nih.govacs.org

SAR studies have successfully correlated specific structural features of the 1H-pyrazolo[3,4-b]pyridine scaffold with various biological activities. tandfonline.comnih.gov For anticancer activity against breast cancer cell lines, a QSAR model was developed using descriptors such as ATS0s, ATS7s, MATS6c, MDEC-33, and MDEN-22. researchgate.net This model demonstrated robust predictive power, as indicated by its validation parameters. researchgate.net

Table 1: Validation Parameters for an Anti-Breast Cancer QSAR Model of Pyrazolopyridine Derivatives. researchgate.net
ParameterValue
Correlation Coefficient (R²)0.930
Adjusted Correlation Coefficient (R²adj)0.907
Cross-Validation Coefficient (Q²cv)0.851
External Prediction Coefficient (R²ext)0.716

In the context of TANK-binding kinase 1 (TBK1) inhibitors, SAR studies revealed that modifications at two primary sites on the 1H-pyrazolo[3,4-b]pyridine core were critical for activity. nih.gov Similarly, studies on new 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines identified 4-alkylaminoethyl ethers as a key feature for potent in vitro antiproliferative activity. mdpi.com These analyses provide a framework for optimizing the scaffold to improve biological outcomes. mdpi.comresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor. nih.gov

Molecular docking studies have been extensively applied to 1H-pyrazolo[3,4-b]pyridine derivatives to understand their interactions with various biological targets. nih.govnih.gov For derivatives targeting Tropomyosin receptor kinase A (TRKA), docking scores ranged from -12.672 to -14.169 kcal/mol, with the binding affinity quantified by the Glide score (G Score). nih.gov In another study targeting the estrogen receptor for breast cancer, designed derivatives showed strong binding affinities, ranging from -150.839 to -156.332 kcal/mol. researchgate.net

The nature of these interactions is diverse. For example, the derivative AM-57 was found to interact with the TFIIBc/VP16 interface through π-stacking, van der Waals forces, and hydrogen bonding. nih.gov Similarly, docking of derivatives into the kinase domain of the ALK-L1196M mutant revealed favorable interactions that contribute to potent inhibition. nih.gov

A crucial outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding site that are key for ligand recognition and binding. nih.gov For 1H-pyrazolo[3,4-b]pyridine derivatives, several such interactions have been mapped.

Table 2: Key Ligand-Receptor Interactions for 1H-Pyrazolo[3,4-b]pyridine Derivatives Identified by Molecular Docking.
Target ProteinKey Interacting ResiduesType of InteractionReference
Anaplastic Lymphoma Kinase (ALK-L1196M)K1150, E1210, M1196Hydrogen Bonding, Favorable Interaction nih.gov
TANK-binding kinase 1 (TBK1)Glu87, Cys89, Asp157, Ser96Hydrogen Bonding nih.gov
TFIIBc/VP16 InterfaceTyr-165, Phe-195, Lys-196, Arg-286, Arg-290π-stacking, Van der Waals, Hydrogen Bonding nih.gov
Tropomyosin receptor kinase A (TRKA)Glu546, Met620, Lys627, Lys572, Gly623, Glu618, Asp703Conventional Hydrogen Bonding, Carbon-Hydrogen Bonding nih.gov

For instance, against TBK1, the pyrazolopyridine core forms critical hydrogen bonds with hinge residues Glu87 and Cys89, while other parts of the molecule interact with Asp157 and Ser96. nih.gov In the case of ALK-L1196M, hydrogen bonds with K1150 and E1210 are crucial for the inhibitory activity of the pyrazolopyridine-based inhibitor. nih.gov These findings are vital for structure-based drug design, enabling the optimization of ligands to enhance their binding affinity and selectivity. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations provide valuable information about the structural and electronic properties of molecules. acs.org

In the study of 1H-pyrazolo[3,4-b]pyridines, computational methods such as AM1, a semi-empirical method, have been used to determine the relative stability of its tautomeric forms. mdpi.comnih.gov These calculations have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol (37.03 kJ/mol). mdpi.comnih.gov This greater stability explains the predominance of the 1H-isomer in synthetic and biological studies. nih.gov

Furthermore, DFT has been employed on related heterocyclic structures to investigate molecular geometry and electron distribution. nih.gov Such calculations can determine properties like the HOMO-LUMO energy gap, binding energies, and electron deformation densities, using various functionals such as BLYP or PW91. nih.gov These theoretical insights complement experimental findings and aid in a deeper understanding of the molecule's reactivity and potential interactions. acs.orgnih.gov

HOMO-LUMO Energy Analysis and Charge Transfer

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity of a molecule. The energy of the HOMO is associated with its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability, polarizability, and chemical reactivity. irjweb.comnih.gov

A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to be excited. This characteristic often implies higher chemical reactivity and significant biological activity, indicating that charge transfer can readily occur within the molecule. irjweb.comnih.govscirp.org For heterocyclic systems like 1H-pyrazolo[3,4-b]pyridine, this internal charge transfer is a key factor in their interaction with biological receptors. scirp.org Theoretical calculations on related heterocyclic compounds show that the distribution of HOMO and LUMO orbitals can predict the most reactive sites within the molecule. nih.gov

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, and electrophilicity index, further quantify the molecule's reactivity profile. A high chemical hardness, indicated by a larger energy gap, implies high stability and lower reactivity, whereas a lower hardness suggests the molecule is softer and more reactive. irjweb.com

Table 1: Representative Frontier Molecular Orbital Energies for a Heterocyclic Compound

Parameter Energy (eV)
EHOMO -6.646
ELUMO -1.816
Energy Gap (ΔE) 4.830

Note: Data is representative of a related benzo[b]pyridine system to illustrate typical values. scirp.org

Geometrical and Structural Parameter Analysis (Bond Lengths, Angles)

The geometric structure of the 1H-pyrazolo[3,4-b]pyridine molecule is fundamental to its function, particularly its ability to fit into the binding sites of proteins. X-ray crystallography and computational geometry optimization are used to determine precise bond lengths, bond angles, and dihedral angles.

Molecular Electrostatic Potentials (MEP)

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). chemrxiv.org

For the 1H-pyrazolo[3,4-b]pyridine scaffold, MEP analysis reveals that the most negative regions are concentrated around the nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings due to their high electronegativity. chemrxiv.orgresearchgate.net These sites are potential hydrogen bond acceptors. Conversely, the hydrogen atom attached to the pyrazole nitrogen (N1-H) represents a region of high positive potential, making it a key hydrogen bond donor site. chemrxiv.org This distribution of electrostatic potential is critical for the molecule's ability to engage in specific, directional non-covalent interactions with biological targets, such as enzymes or receptors. chemrxiv.org

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For 1H-pyrazolo[3,4-b]pyridine derivatives, which are often developed as kinase inhibitors, pharmacophore models are derived from their binding modes within the ATP-binding pocket of target kinases. nih.govnih.govnih.gov

A common pharmacophore model for 1H-pyrazolo[3,4-b]pyridine-based kinase inhibitors includes:

Hydrogen Bond Donors/Acceptors: The pyrazole portion of the scaffold frequently serves as a crucial hydrogen bond center. nih.gov The N1-H of the pyrazole acts as a hydrogen bond donor, while the adjacent nitrogen can act as an acceptor, forming a "hinge-binding" motif characteristic of many kinase inhibitors.

Aromatic/Hydrophobic Regions: The planar bicyclic ring system provides a hydrophobic surface that can engage in π–π stacking interactions with aromatic residues like phenylalanine in the active site. nih.gov

Substituent Vectors: The various positions on the ring (C3, C4, C5, C6) provide vectors for adding substituents that can target specific pockets within the enzyme, enhancing potency and selectivity. These substituents can introduce additional hydrogen bond donors/acceptors or hydrophobic groups to optimize binding affinity.

By understanding these key features, medicinal chemists can design new derivatives of 1H-pyrazolo[3,4-b]pyridine with improved activity against specific biological targets like anaplastic lymphoma kinase (ALK), tropomyosin receptor kinases (TRKs), or TANK-binding kinase 1 (TBK1). nih.govnih.govnih.gov

Future Directions and Emerging Research Avenues for 1h Pyrazolo 3,4 B Pyridine

Development of Novel Derivatization Strategies

The synthesis of 1H-pyrazolo[3,4-b]pyridine and its derivatives has evolved significantly, with a focus on efficiency, diversity, and regioselectivity. google.commdpi.com Future strategies are aimed at further refining these synthetic routes to allow for even greater molecular complexity and the rapid generation of compound libraries for screening.

One promising approach is the use of multi-component reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com These reactions are highly efficient and can generate a wide diversity of substituents at various positions of the pyrazolopyridine core. google.commdpi.com For instance, a three-component reaction involving an aldehyde, a carbonyl compound with an α-hydrogen, and a substituted pyrazole (B372694) can be employed to overcome regioselectivity issues that can arise in more traditional stepwise syntheses. mdpi.com

Another emerging area is the development of cascade reactions, such as the 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes, which can be modulated to produce halogenated or non-halogenated pyrazolo[3,4-b]pyridines with excellent regional selectivity. rsc.org This method allows for the introduction of functional groups that can be further modified, expanding the chemical space accessible from this scaffold. rsc.org

The table below summarizes some of the novel synthetic strategies being explored for the derivatization of 1H-pyrazolo[3,4-b]pyridine.

Synthetic Strategy Key Features Advantages Reference
Multi-component ReactionsSingle-step synthesis from multiple starting materials.High efficiency, diversity of substituents, overcomes regioselectivity issues. mdpi.com
Cascade 6-endo-dig CyclizationSwitchable synthesis of halogenated and non-halogenated derivatives.Excellent regional selectivity, allows for further functionalization. rsc.org
Gould-Jacobs ReactionSynthesis of 4-chloro substituted derivatives.Provides a handle for further derivatization. mdpi.com mdpi.com
Use of α,β-Unsaturated KetonesReaction with 5-aminopyrazoles to form the pyridine (B92270) ring.A common and versatile method for accessing various substitution patterns. google.com google.com

These advanced synthetic methods are crucial for generating novel derivatives with tailored properties for specific biological or material science applications.

Exploration of New Biological Targets and Mechanisms of Action

While 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their anticancer and anti-inflammatory properties, researchers are now exploring new biological targets and elucidating novel mechanisms of action. mdpi.com This expansion of the biological scope of these compounds could lead to treatments for a wider range of diseases.

One area of active investigation is their potential as modulators of the nervous system. For example, derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govmdpi.com These compounds have shown promise in preclinical models for improving cognition, suggesting their potential for treating schizophrenia. nih.govmdpi.com

Another emerging target is TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. tandfonline.comrsc.orgnih.gov Potent and selective inhibitors of TBK1 based on the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified, which could have applications in cancer therapy and autoimmune diseases. tandfonline.comrsc.orgnih.gov

The table below highlights some of the novel biological targets for 1H-pyrazolo[3,4-b]pyridine derivatives.

Biological Target Therapeutic Potential Mechanism of Action Reference
Metabotropic Glutamate Receptor 5 (mGluR5)Schizophrenia, cognitive disordersPositive Allosteric Modulator (PAM) nih.govmdpi.com
TANK-binding kinase 1 (TBK1)Cancer, autoimmune diseasesInhibition of kinase activity tandfonline.comrsc.orgnih.gov
Fibroblast Growth Factor Receptors (FGFRs)CancerInhibition of kinase activity mit.edu
Tropomyosin Receptor Kinases (TRKs)CancerInhibition of kinase activity

The identification of these new targets opens up exciting possibilities for the development of novel therapeutics with unique mechanisms of action.

Advanced Drug Discovery and Pharmaceutical Development Efforts

The translation of promising 1H-pyrazolo[3,4-b]pyridine-based compounds from the laboratory to the clinic is a key focus of future research. This involves a multi-faceted approach that includes optimizing lead compounds, evaluating their pharmacokinetic properties, and conducting preclinical and clinical trials.

A search of the DrugBank database reveals that several 1H-pyrazolo[3,4-b]pyridine derivatives are in various stages of research and development, with some classified as experimental and others as investigational. google.com This indicates a strong pipeline of potential drug candidates. For example, GZD824 is an orally bioavailable inhibitor of Bcr-Abl mutants, including the T315I mutation, which is associated with resistance to existing treatments for chronic myelogenous leukemia (CML). mdpi.com

Systematic structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic profiles of these compounds. mit.edu For instance, in the development of FGFR inhibitors, SAR studies led to the identification of a compound with excellent in vitro potency and favorable pharmacokinetic properties, which showed significant antitumor activity in a xenograft model. mit.edu

Future efforts will focus on advancing the most promising candidates through the drug development pipeline, with the ultimate goal of bringing new and effective treatments to patients.

Applications in Biosensing and Luminescent Probes

The unique photophysical properties of certain 1H-pyrazolo[3,4-b]pyridine derivatives make them attractive candidates for the development of fluorescent sensors and probes for various analytical and biomedical applications. These compounds can exhibit strong fluorescence and large Stokes shifts, which are desirable characteristics for sensitive and selective detection of analytes.

Researchers have successfully designed and synthesized 1H-pyrazolo[3,4-b]pyridine-based fluorescent probes for the detection of metal cations. For example, a 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridine has been shown to be a sensitive and selective "turn-off" fluorescent probe for the detection of Cu2+ ions at nanomolar concentrations. The fluorescence of the probe is quenched upon binding to Cu2+, and this process is reversible, making it a reusable sensor. Similarly, a 1H-pyrazolo[3,4-b]quinoline derivative with a dipicolylamine recognition unit has been developed as a fluorescent sensor for Zn2+ cations.

The table below provides examples of the application of 1H-pyrazolo[3,4-b]pyridine derivatives as fluorescent probes.

Analyte Probe Type Detection Mechanism Reference
Cu2+"Turn-off" fluorescent probeFluorescence quenching upon binding
Zn2+Fluorescent sensorEnhanced fluorescence upon binding
Amyloid plaquesFluorescent probeBinding to amyloid plaques in brain tissue

Future research in this area will likely focus on developing probes for a wider range of analytes, including other metal ions, anions, and biologically important molecules, as well as on improving the sensitivity, selectivity, and biocompatibility of these sensors for in vivo imaging applications.

Integration of Flow Chemistry in Synthesis

Flow chemistry is emerging as a powerful tool for the synthesis of pharmaceuticals and fine chemicals, offering advantages such as improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of 1H-pyrazolo[3,4-b]pyridine and its derivatives is a promising area for future research that could streamline the production of these important compounds.

While the broader application of flow chemistry to this specific heterocyclic system is still in its early stages, related pyrazole-fused scaffolds have been successfully synthesized using continuous-flow methods. For example, pyrazolo[3,4-b]pyridin-4-ol and pyrazolo[3,4-b]pyridin-4-amine derivatives have been synthesized under flow conditions at high temperatures and pressures. This demonstrates the feasibility of using flow chemistry for the construction of the pyrazolopyridine core.

The advantages of flow chemistry, such as the ability to safely handle hazardous reagents and to rapidly optimize reaction conditions, make it an attractive approach for the synthesis of diverse libraries of 1H-pyrazolo[3,4-b]pyridine derivatives for drug discovery and other applications. Future work will likely focus on developing robust and scalable flow processes for the synthesis of a wide range of substituted 1H-pyrazolo[3,4-b]pyridines.

Addressing Antimicrobial Resistance through Novel Designs

The rise of antimicrobial resistance is a major global health threat, creating an urgent need for the development of new antibacterial and antifungal agents with novel mechanisms of action. The 1H-pyrazolo[3,4-b]pyridine scaffold has shown considerable promise as a source of new antimicrobial compounds.

A number of studies have reported the synthesis and evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives with activity against a range of bacterial and fungal pathogens, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For example, a series of 3-substituted-pyrazolo[3,4-b]pyridines showed potent antimicrobial activity and were also found to inhibit dihydrofolate reductase (DHFR), a key enzyme in microbial metabolism.

Molecular hybridization, which involves combining the pyrazolo[3,4-b]pyridine core with other pharmacophores known for their antimicrobial activity, is a promising strategy for developing new drugs to combat resistance. For instance, molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have been designed and synthesized, with some compounds showing significant in vitro activity against S. aureus and Klebsiella pneumoniae.

The table below summarizes the antimicrobial activity of selected 1H-pyrazolo[3,4-b]pyridine derivatives.

Compound Series Target Organisms Proposed Mechanism of Action Reference
3-Substituted-pyrazolo[3,4-b]pyridinesBacteria (including MRSA), FungiDihydrofolate reductase (DHFR) inhibition
Pyrazolo[3,4-b]pyridine-triazole hybridsStaphylococcus aureus, Klebsiella pneumoniaeNot specified
Various pyrazolo[3,4-b]pyridinesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaNot specified

Future research in this area will focus on optimizing the antimicrobial activity of these compounds, elucidating their mechanisms of action, and evaluating their efficacy in in vivo models of infection, with the goal of developing new treatments to address the growing challenge of antimicrobial resistance.

Q & A

Q. What in vivo models validate the efficacy of pyrazolopyridine-based therapeutics?

  • Example : Compound 7n (FGFR1 IC50_{50} = 1.7 nM) reduced tumor volume by 60% in H1581 xenograft models. Pharmacokinetic studies in rats showed oral bioavailability >50% and T1/2_{1/2} = 4.2 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.